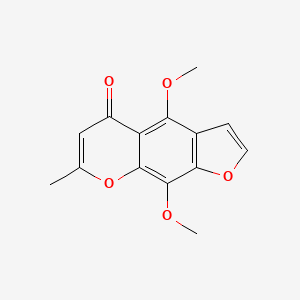

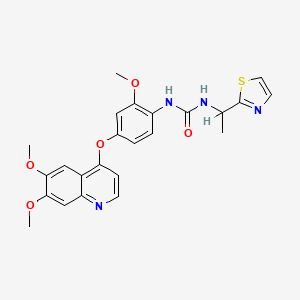

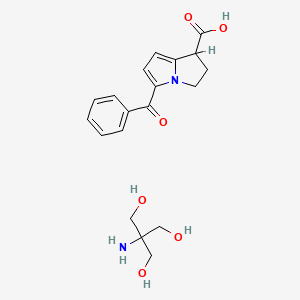

![molecular formula C32H29F3N4O4S2 B1673697 N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide CAS No. 147776-06-5](/img/structure/B1673697.png)

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide

Vue d'ensemble

Description

Potent EP4 receptor antagonist, selective over all other prostanoid receptor family members (Ki values for human receptors are 0.024 (EP4), 0.71 (TP), 1.90 (EP3), 5.10 (DP), 5.63 (FP), 6.74 (IP), 19 (EP1) and 23 μM ( EP2)). Shows a variety of biological actions including suppression of PGE2 stimulated bone formation, blocking of cell proliferation and also reverses anti-inflammatory action of PGE2.

Prostaglandin E2 (PGE2) exerts its effects through four separate G coupled-protein receptors (EP1-4). L-161,982 is a potent and selective EP4 receptor antagonist. It demonstrates selective binding to human EP4 receptors with a Ki value of 0.024 µM compared to other receptors of the prostanoid family, EP1, EP2, EP3, DP, FP, and IP, with Ki values of 17, 23, 1.9, 5.1, 5.6, and 6.7 µM, respectively. L-161,982 at 10 mg/kg/day suppresses PGE2-stimulated bone formation in young rats2 and at 100 nM reverses the anti-inflammatory action of PGE2 in LPS-activated human macrophages. At 10 µM L-161982 blocks PGE2-induced cell proliferation in HCA-7 colon cancer cells.

L-161982 is a selective inhibitor of the EP4 PGE2 receptor which enhances oxaliplatin-induced apoptosis in OXR cells, reduces expression of the colonic stem cell markers, CD133 and CD44, and inhibits tumor sphere formation.

Applications De Recherche Scientifique

Prostanoid Receptor Antagonist

L-161,982 is known as a potent EP4 receptor antagonist . It is selective over all other members of the prostanoid receptor family . The Ki values are 0.024, 0.71, 1.90, 5.10, 5.63, 6.74, 19 and 23 μM for human EP4, TP, EP3, DP, FP, IP, EP1 and EP2 receptors respectively .

Bone Formation

L-161,982 has been found to suppress PGE2-induced bone formation in rats . This suggests that it could potentially be used in the treatment of conditions related to bone formation and remodeling.

Pain Management

L-161,982 has been shown to prevent the nociceptive response induced by Misoprostol in formalin-injected mice . This indicates that it could have potential applications in pain management.

Respiratory Disorders

Research has suggested that L-161,982 could potentially be used in the treatment of respiratory disorders. For example, it has been found to induce epithelium- and prostaglandin E2-dependent relaxation of mouse isolated trachea through activation of cyclooxygenase (COX)-1 and COX-2 .

Drug Research

L-161,982 is often used in drug research due to its role as a potent EP4 receptor antagonist . It can be used to study the effects of blocking EP4 receptors in various biological systems.

Mécanisme D'action

Target of Action

L-161,982 is a selective antagonist of the EP4 receptor . The EP4 receptor is a member of the prostanoid receptor family and plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a lipid compound with diverse biological actions including the regulation of inflammation, bone formation, and cell proliferation .

Mode of Action

L-161,982 acts by blocking the EP4 receptor , thereby inhibiting the effects of PGE2 . This results in a variety of biological actions, including the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .

Biochemical Pathways

The primary biochemical pathway affected by L-161,982 is the PGE2 signaling pathway . By blocking the EP4 receptor, L-161,982 inhibits PGE2-induced ERK phosphorylation, a key step in the PGE2 signaling pathway . This leads to a reduction in cell proliferation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

The blockade of the EP4 receptor by L-161,982 has several effects at the molecular and cellular levels. It results in a reduction in ERK phosphorylation and cell proliferation . In addition, it has been reported to have antimicrobial activity against Staphylococcus aureus, reducing microbial burden and providing significant protection against lethality in models of S. aureus infection . This antimicrobial activity is thought to be due to the inhibition of the electron transport chain (ETC), leading to reduced ATP production and hemolytic activity .

Action Environment

It is known that the compound’s efficacy can be influenced by the presence of pge2, as it acts by blocking the effects of this molecule

Propriétés

IUPAC Name |

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNKTXNUZFVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433324 | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide | |

CAS RN |

147776-06-5 | |

| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

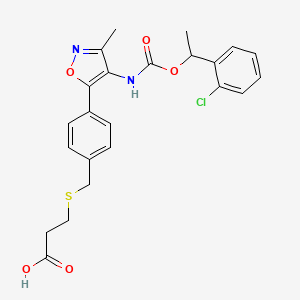

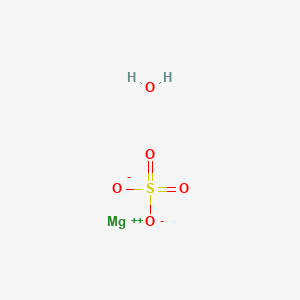

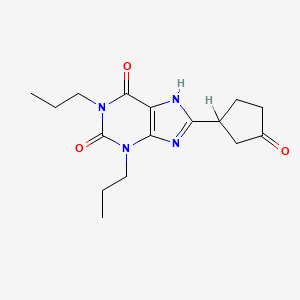

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)

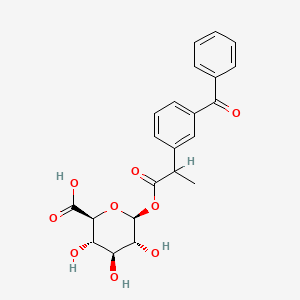

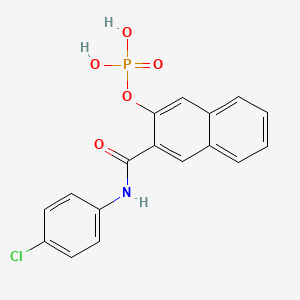

![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)

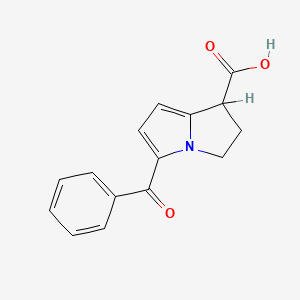

![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)